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molecular formula C12H13N3 B8518924 N1-(3-Pyridinylmethyl)-1,2-benzenediamine CAS No. 73933-53-6

N1-(3-Pyridinylmethyl)-1,2-benzenediamine

Cat. No. B8518924
M. Wt: 199.25 g/mol
InChI Key: GZQLRUIXBWJYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04181802

Procedure details

A mixture of 25 parts of N-(3-pyridinylmethyl)-1,2-benzenediamine and 11 parts of urea is melted together to 180°-190° C. and the melt is stirred for 30 minutes at this temperature. The reaction mixture is cooled and dissolved in a mixture of trichloromethane and methanol. The solvent is evaporated and the residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and dried, yielding 24 parts (86%) of 1,3-dihydro-1-(3-pyridinylmethyl)-2H-benzimidazol-2-one; mp. 160.5° C.
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9]2[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:2]=1.N[C:17](N)=[O:18]>ClC(Cl)Cl.CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[NH:15][C:17]2=[O:18])[CH:2]=1

Inputs

Step One
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CNC=1C(=CC=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the melt is stirred for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is melted together to 180°-190° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from 4-methyl-2-pentanone
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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